molecular formula C7H2Br3N B12928630 2,3,6-Tribromobenzonitrile

2,3,6-Tribromobenzonitrile

Cat. No.: B12928630
M. Wt: 339.81 g/mol
InChI Key: QKJBNEBGLRMQRM-UHFFFAOYSA-N
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Description

However, data for the structurally similar compound 2,4,6-tribromobenzonitrile (CAS: 16532-02-8) is available in the literature. For the purpose of this article, we assume the query refers to 2,4,6-tribromobenzonitrile, a symmetric trihalogenated benzonitrile derivative.

2,4,6-Tribromobenzonitrile is a halogenated aromatic compound with bromine substituents at the 2, 4, and 6 positions of the benzene ring and a nitrile (-C≡N) functional group. It is synthesized via diazotization and cyanation reactions, as described in , where it serves as a precursor for high-performance luminogens in organic light-emitting diodes (OLEDs) . Its thermal stability (decomposition temperature, $ T_d $, up to 480°C) and electronic properties make it valuable in materials science.

Properties

Molecular Formula

C7H2Br3N

Molecular Weight

339.81 g/mol

IUPAC Name

2,3,6-tribromobenzonitrile

InChI

InChI=1S/C7H2Br3N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H

InChI Key

QKJBNEBGLRMQRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Br)C#N)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,6-Tribromobenzonitrile can be synthesized through several methods. One common approach involves the bromination of benzonitrile. The process typically uses bromine as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or distillation are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Tribromobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Substitution: Formation of substituted benzonitriles.

    Reduction: Formation of 2,3,6-tribromoaniline.

    Oxidation: Formation of 2,3,6-tribromobenzoic acid.

Scientific Research Applications

2,3,6-Tribromobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2,3,6-tribromobenzonitrile depends on its specific application. In biological systems, it may interact with cellular components, leading to disruption of cellular processes. The bromine atoms can form halogen bonds with biological molecules, affecting their function. The nitrile group can also participate in interactions with enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

2,4,6-Tribromobenzonitrile vs. 2,6-Bis(2,2,2-Trifluoroethoxy)-3-Bromobenzonitrile (CAS 175204-13-4)
  • Substituents :
    • 2,4,6-Tribromobenzonitrile : Three bromine atoms (symmetrical) and a nitrile group.
    • 2,6-Bis(2,2,2-trifluoroethoxy)-3-bromobenzonitrile : One bromine atom, two trifluoroethoxy (-OCH₂CF₃) groups, and a nitrile group.
  • Thermal Stability: 2,4,6-Tribromobenzonitrile exhibits exceptional thermal stability ($ T_d = 377–480°C $) due to bromine’s high atomic mass and strong C-Br bonds .
  • Applications :
    • 2,4,6-Tribromobenzonitrile is used in OLED emitters due to its electron-withdrawing nitrile group and symmetrical halogenation .
    • The trifluoroethoxy-brominated variant is specialized for pharmaceutical and agrochemical research, where fluorine enhances bioavailability and solubility .
2,4,6-Tribromobenzonitrile vs. 3,5-Bis(trifluoromethyl)benzonitrile
  • Substituents :
    • 3,5-Bis(trifluoromethyl)benzonitrile : Two trifluoromethyl (-CF₃) groups (electron-withdrawing) at the 3 and 5 positions.
  • Electronic Properties :
    • The -CF₃ groups in 3,5-bis(trifluoromethyl)benzonitrile create stronger electron-withdrawing effects than bromine, significantly altering the nitrile group’s reactivity and dipole moment .
    • Bromine in 2,4,6-tribromobenzonitrile provides moderate electron withdrawal but contributes to higher density and thermal stability.
  • Spectroscopy :
    • Infrared and Raman spectra of 2,4,6-tribromobenzonitrile show distinct vibrational modes due to bromine’s mass and polarizability, differing from chloro or fluoro analogs .

Positional Isomerism and Symmetry

  • Symmetry: 2,4,6-Tribromobenzonitrile’s symmetrical substitution enhances crystallinity and intermolecular interactions, critical for OLED device stability .

Thermodynamic and Spectroscopic Comparisons

  • Vibrational Spectra :

    • 2,4,6-Tribromobenzonitrile’s Raman spectra () show lower-frequency vibrations compared to trichlorobenzonitrile due to bromine’s larger atomic mass .
    • Trifluoromethyl or trifluoroethoxy substituents introduce high-frequency C-F stretching modes (~1100–1200 cm⁻¹), absent in brominated derivatives .
  • Thermodynamic Functions :

    • For 2,4,6-tribromobenzonitrile, thermodynamic properties (enthalpy, entropy) were calculated using rigid-rotor harmonic oscillator approximations, showing higher heat capacities ($ C_p $) due to bromine’s contribution .

Data Tables

Table 1: Comparative Properties of Benzonitrile Derivatives

Compound Molecular Formula Substituents $ T_d $ (°C) Key Applications
2,4,6-Tribromobenzonitrile C₇H₃Br₃N Br (2,4,6), -C≡N 377–480 OLED emitters
2,6-Bis(trifluoroethoxy)-3-bromo C₁₁H₆BrF₆NO₂ Br (3), -OCH₂CF₃ (2,6), -C≡N N/A Pharmaceuticals
3,5-Bis(trifluoromethyl)benzonitrile C₉H₃F₆N -CF₃ (3,5), -C≡N N/A Electronic materials

Table 2: Spectroscopic Features

Compound Key Vibrational Modes (cm⁻¹) Notable Spectral Characteristics
2,4,6-Tribromobenzonitrile C-Br stretch: 500–600, C≡N: ~2230 Polarized Raman bands due to symmetry
2,6-Bis(trifluoroethoxy)-3-bromo C-F stretch: 1100–1200, C≡N: ~2240 Broad IR absorption from -OCH₂CF₃
3,5-Bis(trifluoromethyl)benzonitrile C-F stretch: 1250–1350, C≡N: ~2225 Strong electron-withdrawing effects

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